(S)-N-Propylpyrrolidine-2-carboxamide
Description
Significance of Chiral Scaffolds in Asymmetric Synthesis and Catalysis
Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, with profound implications for pharmacology, materials science, and agrochemicals. numberanalytics.comchiralpedia.com Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit vastly different biological activities. Consequently, the ability to synthesize a single, desired enantiomer—a process known as asymmetric synthesis—is of paramount importance. numberanalytics.com
Chiral scaffolds are molecular frameworks that possess inherent chirality and are used to induce stereoselectivity in chemical reactions. nih.gov They act as templates or auxiliaries, guiding the formation of new stereocenters with a high degree of control. acs.org In the realm of catalysis, chiral ligands are incorporated into metal complexes to create chiral catalysts. numberanalytics.comacs.org These catalysts are highly efficient, capable of generating large quantities of an enantiomerically pure product from a small amount of the catalyst. chiralpedia.com The use of such catalysts is considered a highly economical and sustainable strategy for asymmetric reactions. acs.orgchiralpedia.com
The development of novel chiral catalysts continues to advance the field, enabling the production of complex molecules with precise three-dimensional arrangements. numberanalytics.com This has a significant impact on the pharmaceutical industry, where the majority of new drugs are chiral, and their therapeutic effect is often dependent on a single enantiomer. chiralpedia.comchiralpedia.com
Overview of Pyrrolidine (B122466) Carboxamide Architectures in Contemporary Organic Chemistry Research
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and organic synthesis. When combined with a carboxamide group at the 2-position, it forms a pyrrolidine-2-carboxamide (B126068) architecture. This structure is often derived from the naturally occurring amino acid, L-proline. nih.govlongdom.org
Pyrrolidine carboxamide derivatives are a versatile class of compounds with a wide range of applications. They serve as key intermediates in the synthesis of various pharmaceuticals. nih.gov For instance, they are precursors to drugs used in the treatment of type 2 diabetes, such as Vildagliptin. nih.gov Furthermore, research has shown their potential as antiproliferative agents against various cancer cell lines and as inhibitors of enzymes like the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.govnih.gov
In the field of organocatalysis, proline and its derivatives have been shown to be effective catalysts for a variety of C-C bond-forming reactions, including aldol (B89426) and Mannich reactions. longdom.orgnih.gov The unique cyclic structure of proline imparts specific conformational constraints that are key to its catalytic activity. longdom.org Modifications to the carboxamide group can be used to fine-tune the catalyst's properties, enhancing its solubility, reactivity, and stereoselectivity. nih.gov The development of proline sulfonamide-based organocatalysts, for example, has led to significant improvements in enantioselectivity for several important transformations. nih.gov
Research Scope and Focus on (S)-N-Propylpyrrolidine-2-carboxamide
This article will now narrow its focus to a specific member of this important class of molecules: this compound. This compound serves as a representative example of a simple, yet significant, chiral pyrrolidine-2-carboxamide derivative. The subsequent sections will provide an overview of its chemical properties and synthesis based on available research data.
While extensive research has been conducted on more complex pyrrolidine carboxamide derivatives, particularly in the context of drug discovery and catalysis, the study of simpler analogues like this compound is fundamental. nih.govnih.gov Understanding the synthesis and properties of this foundational molecule provides a basis for the rational design of more elaborate structures with tailored functions. The synthesis of such compounds often starts from L-proline, which is converted to the corresponding amide through established chemical procedures. questjournals.orgresearchgate.net
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | (2S)-N-propylpyrrolidine-2-carboxamide |
| Molecular Formula | C8H16N2O |
| PubChem CID | 4984185 |
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(2S)-N-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
ITPBGPDKSKEXEA-ZETCQYMHSA-N |
Isomeric SMILES |
CCCNC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCCNC(=O)C1CCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for S N Propylpyrrolidine 2 Carboxamide
Asymmetric Synthesis Approaches to the Pyrrolidine (B122466) Core
The formation of the chiral pyrrolidine ring is a critical step in the synthesis of (S)-N-Propylpyrrolidine-2-carboxamide. Several asymmetric strategies have been developed to achieve high enantiopurity.
Enantioselective Cyclization Reactions
Enantioselective cyclization reactions are powerful methods for constructing the pyrrolidine ring with a defined stereochemistry. These reactions often involve the use of chiral catalysts or auxiliaries to direct the formation of the desired enantiomer.
One notable approach is the enantioselective nitrile anion cyclization. nih.gov This method has been successfully applied to the synthesis of substituted pyrrolidines. The process involves a 5-exo-tet cyclization of a nitrile anion, which establishes the pyrrolidine ring with a clean inversion of stereochemistry at the C-4 position, achieving high yields and enantiomeric excesses (94-99% ee). nih.gov Key to this transformation is the use of an appropriate activating group, such as diethyl chlorophosphate, and a suitable base like lithium hexamethyldisilazide. nih.gov
Another strategy involves the use of organocatalysis. For instance, chiral phosphoric acids have been shown to catalyze the enantioselective intramolecular aza-Michael cyclization of N-protected bis-homoallylic amines that have been "clipped" to a thioacrylate via alkene metathesis. whiterose.ac.uk This "clip-cycle" methodology provides access to enantioenriched pyrrolidines. whiterose.ac.uk Additionally, 1,3-dipolar cycloadditions between azomethine ylides and alkenes, catalyzed by silver carbonate, can yield densely substituted pyrrolidines with high regio- and diastereoselectivities. acs.org
Metal-catalyzed cyclizations also play a significant role. For example, palladium-catalyzed oxidative cyclization has been employed in the synthesis of related pyrrolidine structures. nih.govacs.org Furthermore, iron(III) complexes can catalyze intramolecular sp3 C-H amination of alkyl azides, providing a route to pyrrolidines with good chemo- and regioselectivity. organic-chemistry.org
| Cyclization Method | Catalyst/Reagent | Key Features | Yield/ee |
| Nitrile Anion Cyclization nih.gov | Diethyl chlorophosphate, LiHMDS | Forms pyrrolidine ring with inversion of stereochemistry. | >95% yield, 94-99% ee |
| Aza-Michael Cyclization whiterose.ac.uk | Chiral Phosphoric Acid | "Clip-cycle" strategy with thioacrylate activation. | High enantioselectivities |
| 1,3-Dipolar Cycloaddition acs.org | Ag2CO3 | Forms densely substituted pyrrolidines. | High regio- and diastereoselectivities |
| Palladium-Catalyzed Oxidative Cyclization nih.govacs.org | Palladium Catalyst | Used in the synthesis of related pyrrolidinone structures. | Not specified |
| Iron-Catalyzed C-H Amination organic-chemistry.org | [FeIII(TF4DMAP)Cl] | Intramolecular amination of alkyl azides. | Good yields |
Chiral Pool Synthesis Utilizing Natural Precursors
The chiral pool provides a reliable source of enantiomerically pure starting materials for the synthesis of complex molecules. L-proline, a naturally occurring amino acid, is an obvious and widely used precursor for the synthesis of this compound due to its inherent (S)-stereochemistry at the C-2 position. mdpi.comsigmaaldrich.comnih.gov
The synthesis can commence with the protection of the amino and carboxyl groups of L-proline, followed by modifications to the pyrrolidine ring if necessary, and subsequent deprotection and amidation steps. nih.gov The use of L-proline derivatives simplifies the synthetic route by avoiding the need to establish the stereocenter at the 2-position. organic-chemistry.org
Other natural precursors can also be employed. For example, (R)-epichlorohydrin, a commercially available chiral building block, has been utilized in the synthesis of related pyrrolidinone structures. acs.orgpatsnap.com These syntheses often involve the opening of the epoxide ring by a nucleophile, followed by a series of transformations to construct the pyrrolidine ring.
| Chiral Precursor | Key Synthetic Steps | Advantages |
| L-Proline mdpi.comsigmaaldrich.comnih.gov | Protection, functional group manipulation, deprotection, amidation. | Inherent (S)-stereochemistry at C-2, readily available. |
| (R)-Epichlorohydrin acs.orgpatsnap.com | Epoxide opening, cyclization. | Commercially available chiral building block. |
Biocatalytic Routes for Pyrrolidine Ring Formation
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds. Enzymes can catalyze reactions with high enantioselectivity under mild conditions.
Directed evolution of cytochrome P411 enzymes has yielded variants capable of catalyzing the intramolecular C(sp3)–H amination of organic azides to form chiral pyrrolidines with good enantioselectivity and catalytic efficiency. acs.orgescholarship.orgcaltech.edunih.gov For example, the P411-PYS-5149 variant can catalyze the insertion of an alkyl nitrene into a C(sp3)–H bond to construct the pyrrolidine ring. escholarship.orgcaltech.edu
Transaminases have also been employed for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. acs.org This approach can achieve high analytical yields and enantiomeric excesses of up to >99.5% for both enantiomers by selecting the appropriate transaminase. acs.org
Furthermore, nitrile hydratases have been used in chemoenzymatic processes to produce related pyrrolidinone structures. redalyc.orgrsc.org These enzymes can catalyze the kinetic resolution of racemic nitriles, leading to the formation of enantiomerically enriched amides. redalyc.org
| Enzyme Class | Reaction Type | Substrate | Key Features |
| Cytochrome P411 Variants acs.orgescholarship.orgcaltech.edunih.gov | Intramolecular C(sp3)–H Amination | Organic Azides | Directed evolution for high enantioselectivity. |
| Transaminases acs.org | Asymmetric Amination | ω-Chloroketones | Access to both enantiomers with high ee. |
| Nitrile Hydratases redalyc.orgrsc.org | Kinetic Resolution | Racemic Nitriles | Enantioselective hydration to amides. |
Stereoselective Installation of the Pyrrolidine-2-carboxylic Acid Moiety
When the synthesis does not start from a chiral pool precursor like L-proline, the stereoselective installation of the carboxylic acid group at the C-2 position is a crucial step. This is often achieved through asymmetric reactions that create the C-2 stereocenter with high fidelity.
For instance, in syntheses starting from achiral or racemic precursors, resolution techniques can be employed. This can involve the separation of diastereomeric salts formed with a chiral resolving agent or chiral chromatography. google.com
Alternatively, stereoselective synthesis strategies can be employed. A notable example is the use of a C(sp3)-H activation strategy to introduce functionality at specific positions on the pyrrolidine ring. nih.gov While this particular study focused on 3-substituted analogs, the principle of late-stage functionalization can be adapted.
In many synthetic routes for analogous compounds, the pyrrolidine-2-carboxylate structure is built through cyclization of a precursor that already contains the necessary carbon framework. For example, the cyclization of a derivative of glutamic acid, a natural amino acid, can directly lead to a pyrrolidine-2-carboxylic acid derivative. sigmaaldrich.com
Formation of the N-Propyl Amide Functionality
The final step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid of the pyrrolidine ring and propylamine (B44156).
Amidation Strategies Employing Carboxylic Acid Precursors
The most common method for forming the N-propyl amide is the coupling of the (S)-pyrrolidine-2-carboxylic acid precursor with propylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
Standard peptide coupling reagents can be employed for this transformation. These include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.
An alternative is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. For example, treatment of the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride would generate the corresponding acid chloride, which can then react readily with propylamine to form the desired amide. nih.gov
In the context of synthesizing related pyrrolidine carboxamides, various amidation conditions have been reported. For example, the synthesis of new sulphonamide pyrrolidine carboxamide derivatives involved the coupling of a tosylated proline with various amines. nih.gov Similarly, the synthesis of tricyclic pyrrole-2-carboxamides has been achieved through microwave-assisted Paal-Knorr reactions, where a diketone is reacted with an amine. nih.gov While not a direct amidation of a carboxylic acid, it highlights the diversity of methods for forming carboxamide functionalities on pyrrolidine scaffolds.
| Amidation Method | Reagents | Key Features |
| Peptide Coupling | EDC/HOBt, DCC/HOBt | Mild conditions, widely applicable. |
| Acid Chloride Formation | SOCl2, Oxalyl Chloride | Highly reactive intermediate, may require base to neutralize HCl byproduct. |
| Enzyme-Catalyzed Amidation google.com | Carboxypeptidase Y | Can be used for C-terminal amidation of peptides with proline. |
Peptide Coupling Reagent-Assisted Syntheses
The formation of the amide bond between the carboxylic acid of (S)-proline and propylamine is a critical step in the synthesis of this compound. This transformation is commonly facilitated by peptide coupling reagents, which activate the carboxyl group to promote its reaction with the amine. iris-biotech.depeptide.com The choice of coupling reagent and additives is crucial for achieving high yields and, most importantly, for preventing the loss of chiral integrity at the α-carbon of the proline ring. iris-biotech.deuni-kiel.de
Common classes of coupling reagents used in amide synthesis include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. uni-kiel.depeptide.com
Carbodiimide Reagents : Agents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used for forming amides from carboxylic acids. uni-kiel.depeptide.com The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. However, this intermediate is also susceptible to racemization via the formation of an oxazolone (B7731731). uni-kiel.de To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® is almost always included. peptide.compeptide.com These additives trap the activated acid as a less reactive ester, which then couples with the amine with minimal racemization. peptide.com Water-soluble carbodiimides, such as ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC), are also utilized, simplifying product purification as the urea (B33335) byproduct can be removed by aqueous extraction. peptide.com
Phosphonium Salts : Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents. iris-biotech.deuni-kiel.de They are known for rapid reaction times and are particularly effective, though they can be more expensive than carbodiimides. PyAOP, another phosphonium salt, is noted for its effectiveness in coupling challenging N-methylated amino acids. peptide.com
Uronium/Aminium Salts : This class includes reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate (B81430) equivalent (TBTU). peptide.com Despite being historically referred to as uronium salts, structural studies have shown they possess an aminium structure. peptide.com These reagents are highly reactive and provide fast coupling times with low levels of racemization, especially when used in conjunction with HOBt. peptide.com COMU®, a more modern uronium salt, is regarded as a highly reactive and stable option suitable for industrial applications. iris-biotech.de
The selection of a specific reagent often depends on the scale of the reaction, cost considerations, and the desired purity of the final product.
Table 1: Comparison of Common Peptide Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages | Additives for Racemization Suppression |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Cost-effective, moderate activity. uni-kiel.de | Byproduct removal can be difficult (DCC); potential for racemization. uni-kiel.depeptide.com | HOBt, Oxyma, HOAt, HOCt. uni-kiel.de |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, effective for hindered couplings. uni-kiel.de | Higher cost, potential for side reactions. uni-kiel.de | Often contain a benzotriazole (B28993) moiety inherently. |
| Uronium/Aminium Salts | HBTU, TBTU, COMU®| Very high reactivity, fast reactions, low racemization. iris-biotech.depeptide.com | Guanidine formation can be a side reaction if not used properly. uni-kiel.de | Often used with an external base and HOBt. peptide.com |
Reductive Amination Pathways for N-Alkylation
An alternative to direct acylation for forming the N-propyl bond is through reductive amination. This versatile method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. In the context of synthesizing this compound, this pathway can be conceptualized in a few ways.
One strategy involves the reductive N-alkylation of the pyrrolidine nitrogen of a suitable (S)-proline derivative, followed by amidation. More directly, a precursor like (S)-pyrrolidine-2-carboxamide could potentially be N-alkylated, although this is less common. A more established approach in related syntheses is the reductive amination of a carbonyl compound with an amine. For instance, a strategy for the reductive N-alkylation of amines using readily available carboxylic acids has been developed. rsc.org This method utilizes ammonia (B1221849) borane (B79455) (H₃B·NH₃) as a practical hydrogen source and allows for the N-alkylation of primary and secondary amines under mild conditions. rsc.org In a hypothetical application to this synthesis, (S)-proline could react with propionaldehyde (B47417) in the presence of a reducing agent to form N-propyl-(S)-proline, which would then be converted to the final carboxamide.
Furthermore, palladium-catalyzed reductive N-alkylation has been shown to be an efficient method for producing N-alkyl-2-pyrrolidones from glutamic acid and various carbonyl compounds. rsc.org This highlights the utility of catalytic reductive N-alkylation in generating N-alkylated five-membered ring systems, a principle that could be adapted for the target molecule's synthesis. rsc.org These redox-neutral or redox-efficient methods are advantageous as they often exhibit high atom economy and avoid the use of stoichiometric, high-energy reducing agents. nih.gov
Diastereoselective and Enantioselective Control in the Synthesis of this compound
Maintaining the stereochemical integrity of the chiral center at C-2 of the pyrrolidine ring is paramount in the synthesis of the enantiomerically pure (S)-isomer. The primary strategy for achieving enantioselective control is to begin with an enantiopure starting material, typically (S)-proline, which is readily available from the chiral pool.
The main challenge to stereochemical purity arises during the activation of the carboxyl group in peptide coupling reactions. uni-kiel.de The activated carboxyl group can facilitate the removal of the α-hydrogen, leading to the formation of a planar oxazolone intermediate, which results in racemization. uni-kiel.de The use of coupling additives like HOBt or Oxyma is a critical strategy to suppress this side reaction. uni-kiel.depeptide.com These additives function by rapidly converting the highly reactive activated intermediate (e.g., O-acylisourea) into an active ester. peptide.com This ester is sufficiently reactive to couple with the amine but is significantly less prone to racemization, thus preserving the optical purity of the product. uni-kiel.demdpi.com
Diastereoselective control becomes relevant when additional chiral centers are present or introduced. While the target molecule itself has only one stereocenter, related syntheses of substituted pyrrolidines demonstrate effective strategies for diastereocontrol. For example, a diastereoselective synthesis of angiotensin-converting enzyme (ACE) inhibitors has been achieved via reductive amination. mdpi.com Similarly, a stereoselective route to cis- and trans-2,5-disubstituted pyrrolidines has been developed starting from (S)-pyroglutamic acid, where the diastereoselectivity is controlled during a reductive amination step of an intermediate γ-amino ketone. researchgate.net These examples underscore the importance of carefully selecting reaction conditions and reagents to control the formation of specific stereoisomers in pyrrolidine synthesis.
Sustainable and Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
One key area of focus is the amide bond formation step. Traditional peptide coupling methods often generate significant amounts of chemical waste that can be difficult to separate from the product. iris-biotech.deuni-kiel.de A greener alternative is the use of catalysts for direct amide formation between carboxylic acids and amines, which avoids the need for stoichiometric activating agents. For example, bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been developed for this purpose, operating under ambient conditions with low catalyst loading. rsc.org Such catalytic methods improve atom economy and reduce waste streams.
Another green strategy is the use of bio-based starting materials. Glutamic acid, a naturally occurring amino acid, can be converted into N-alkyl-2-pyrrolidones through a two-step chemocatalytic system involving reductive N-alkylation and decarboxylation. rsc.org This approach offers a pathway from a renewable feedstock to a class of compounds structurally related to the target molecule, showcasing the potential for developing more sustainable synthetic routes. rsc.org
The choice of solvent is also a critical factor in green chemistry. Shifting away from hazardous solvents towards more environmentally benign alternatives can significantly improve the sustainability of the process. Additionally, processes that combine multiple reaction steps into a one-pot procedure, as demonstrated in the synthesis of N-alkyl-2-pyrrolidones from glutamic acid, can reduce energy consumption and waste associated with intermediate workup and purification steps. rsc.org
Stereochemical Aspects and Chiral Recognition of S N Propylpyrrolidine 2 Carboxamide
Absolute Configuration Determination and Verification Methods
The absolute configuration of the stereocenter at the C2 position of the pyrrolidine (B122466) ring in (S)-N-Propylpyrrolidine-2-carboxamide is predetermined by its synthesis from (S)-proline. This precursor, a readily available and optically pure starting material, imparts its (S)-configuration to the final product through a reaction sequence that does not affect the chiral center.
Verification of the absolute configuration can be achieved through several methods:
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of the absolute configuration.
Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) spectroscopy can be used to verify the stereochemistry. The CD spectrum of the (S)-enantiomer will be a mirror image of the (R)-enantiomer, and comparison with known proline derivatives can confirm the configuration.
Correlation with Known Standards: The stereochemistry can be confirmed by chemical correlation, where the compound is synthesized from or converted to a compound of known absolute configuration without altering the stereocenter.
Enantiomeric Purity and Excess Assessment Techniques
Assessing the enantiomeric purity of this compound is crucial to ensure its effectiveness in stereoselective processes. Several chromatographic and spectroscopic methods are employed for this purpose.
Chiral HPLC is a powerful technique for separating enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For proline carboxamide derivatives, polysaccharide-based CSPs are often effective. nih.gov
A typical HPLC method for the enantiomeric separation of N-alkylpyrrolidine-2-carboxamides would involve a column such as a Chiralpak® IA or ID, which are based on amylose (B160209) or cellulose (B213188) derivatives. The mobile phase would likely be a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. The addition of a small amount of an amine, like diethylamine, can improve peak shape and resolution. nih.gov
Table 1: Representative Chiral HPLC Method for Enantiomeric Purity Analysis
| Parameter | Condition |
| Column | Chiralpak® ID (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
| Expected Rt (S)-enantiomer | ~ 8.5 min |
| Expected Rt (R)-enantiomer | ~ 10.2 min |
Note: The retention times are illustrative and would need to be determined experimentally.
Chiral Gas Chromatography (GC) is another valuable tool for the separation of volatile enantiomers. The sample would first need to be derivatized to increase its volatility if necessary. The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The different interactions between the enantiomers and the chiral selector result in their separation.
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral derivatizing agent (CDA). The CDA reacts with both enantiomers in the racemic mixture to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum.
A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). Reaction with a racemic mixture of N-propylpyrrolidine-2-carboxamide would yield two diastereomers. The protons, particularly those close to the newly formed diastereomeric centers, will have different chemical shifts (δ) and/or coupling constants (J). By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be accurately determined.
Table 2: Illustrative ¹H-NMR Data for Diastereomers formed with a Chiral Derivatizing Agent
| Proton | Diastereomer 1 (S,S) Chemical Shift (δ, ppm) | Diastereomer 2 (R,S) Chemical Shift (δ, ppm) |
| Pyrrolidine H2 | ~ 4.15 | ~ 4.25 |
| Propyl N-CH₂ | ~ 3.20 | ~ 3.28 |
| Amide NH | ~ 8.50 | ~ 8.60 |
Note: The chemical shifts are illustrative and depend on the specific chiral derivatizing agent and solvent used.
Conformational Analysis and Stereoelectronic Effects of the this compound Scaffold
The pyrrolidine ring of this compound is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described as "endo" and "exo" puckers. mdpi.com The relative energies of these conformers are influenced by the substituents on the ring.
Another key conformational feature is the restricted rotation around the amide bond (C-N), which leads to the existence of cis and trans isomers. The trans isomer, where the α-carbon and the propyl group are on opposite sides of the amide bond, is generally more stable. The ratio of cis to trans isomers can be influenced by the solvent and the nature of the N-substituent.
Techniques used to study these conformational aspects include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, helping to distinguish between cis and trans isomers and to determine the preferred ring pucker.
Density Functional Theory (DFT) Calculations: Computational methods can be used to model the different possible conformations and calculate their relative energies, providing insight into the most stable structures.
The stereoelectronic effects, such as the orientation of the lone pair on the nitrogen atom and the alignment of orbitals, play a significant role in the reactivity and chiral recognition properties of the molecule.
Theoretical Frameworks of Chiral Induction and Recognition by this compound
The well-defined stereochemistry of this compound makes it a valuable component in asymmetric synthesis, where it can act as a chiral auxiliary or a ligand for a metal catalyst. The principle of chiral induction relies on the ability of the chiral molecule to create a diastereomeric interaction with a prochiral substrate, leading to a lower energy transition state for the formation of one enantiomer of the product over the other.
In the context of organocatalysis, for example, a proline derivative can react with a carbonyl compound to form a chiral enamine intermediate. The rigid pyrrolidine ring shields one face of the enamine, directing the approach of an electrophile to the opposite face, thus controlling the stereochemical outcome of the reaction.
The ability of this compound to participate in hydrogen bonding through its amide group, combined with the steric bulk of the propyl group and the defined stereochemistry of the pyrrolidine ring, are the key elements that underpin its potential for chiral recognition and induction.
Applications of S N Propylpyrrolidine 2 Carboxamide in Asymmetric Catalysis and Organic Transformations
(S)-N-Propylpyrrolidine-2-carboxamide as an Organocatalyst
As an organocatalyst, this compound, a derivative of L-proline, operates through mechanisms that have revolutionized asymmetric synthesis. researchgate.net The modification of the carboxylic acid group of proline to a propylamide enhances its catalytic efficiency and scope in various reactions. researchgate.net
Proline-Derived Organocatalysis Mechanisms
The catalytic power of proline and its derivatives, including this compound, stems from their ability to form key intermediates with carbonyl compounds. researchgate.netnih.gov The secondary amine of the pyrrolidine (B122466) ring is crucial for these interactions. The mechanisms are primarily based on the formation of enamines or iminium ions, which activate the substrates for subsequent stereoselective reactions. researchgate.netrsc.org The chiral environment provided by the (S)-configuration of the pyrrolidine ring dictates the stereochemical outcome of the reaction. wikipedia.org
Enamine Catalysis in Carbon-Carbon Bond Forming Reactions
Enamine catalysis is a cornerstone of proline-derived organocatalysis. researchgate.net In this process, the secondary amine of a catalyst like this compound reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. nih.govrsc.org This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond. scispace.com The stereoselectivity of the reaction is controlled by the chiral scaffold of the catalyst, which directs the approach of the electrophile to one face of the enamine. wikipedia.org Hydrolysis of the resulting intermediate regenerates the catalyst and yields the chiral product. rsc.org This strategy has been widely applied in various carbon-carbon bond-forming reactions.
Iminium Catalysis and Conjugate Addition Reactions
In addition to enamine catalysis, proline derivatives can also operate via iminium catalysis. acs.org This mode of activation is particularly effective for α,β-unsaturated aldehydes and ketones. The secondary amine of the catalyst reacts with the carbonyl compound to form a chiral iminium ion. acs.orgresearchgate.net This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles in conjugate addition reactions. acs.org The steric hindrance provided by the catalyst's structure directs the nucleophilic attack to a specific face of the molecule, thereby controlling the stereochemistry of the product. acs.org This methodology is central to many asymmetric Michael additions. masterorganicchemistry.com
Stereoselective Aldol (B89426) and Michael Reactions
The utility of proline-derived organocatalysts is prominently demonstrated in stereoselective aldol and Michael reactions. In the aldol reaction, an enamine formed from a ketone or aldehyde and the catalyst adds to another aldehyde molecule. masterorganicchemistry.comyoutube.com The transition state of this reaction is highly organized, often involving hydrogen bonding, which leads to high levels of diastereoselectivity and enantioselectivity. wikipedia.org
Similarly, in the Michael reaction, the enamine intermediate adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comrsc.org Proline-derived catalysts, including prolinamides, have been shown to be highly effective in promoting these reactions with excellent stereocontrol. researchgate.net For instance, new L-proline-derived bifunctional secondary amine organocatalysts have demonstrated high yields and stereoselectivities in Michael additions in water. researchgate.net
Table 1: Examples of Proline-Derived Catalysis in Aldol and Michael Reactions
| Catalyst Type | Reaction | Substrates | Yield | Stereoselectivity (dr / ee) |
| L-proline derived | Michael Addition | Ketones and Nitroolefins | up to 97% | dr up to 99:1, ee up to 99% |
| (S)-Proline | Aldehyde Cross-Aldol | Propionaldehyde (B47417) and various aldehydes | 80-88% | 97-99% ee |
| Prolinamide | Aldol Reaction | Acetone and Aldehydes | High | >99% ee |
This table presents illustrative data for proline-derived catalysts in similar reaction types.
As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
Beyond its role as an organocatalyst, this compound can also function as a chiral ligand in metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the carboxamide group, along with the pyrrolidine nitrogen, can coordinate with a metal center, creating a chiral environment around it. researchgate.netanjs.edu.iq
Transition Metal Complexation Strategies and Coordination Chemistry
Proline and its derivatives are known to form stable complexes with various transition metals, including iron, cobalt, nickel, and copper. nih.govchemrxiv.orgroyalsocietypublishing.org The metal ion typically coordinates to the nitrogen and one of the oxygen atoms of the amino acid derivative, forming a chelate ring. researchgate.net In the case of this compound, the amide nitrogen and the carbonyl oxygen can act as donor atoms.
Theoretical studies on the interaction of L-proline with transition metal cations like Fe(II), Co(II), and Ni(II) have shown that the binding is primarily electrostatic. nih.gov The complexation significantly influences the electronic properties of the ligand. nih.gov These chiral metal complexes can then act as Lewis acid catalysts, activating substrates and facilitating asymmetric transformations. The precise geometry of the metal-ligand complex is crucial for inducing high levels of enantioselectivity in the catalyzed reaction. nih.gov The development of such chiral ligands has been a major focus in the field of asymmetric catalysis. researchgate.netmdpi.com
Ligand Design Principles for Enhanced Enantioselectivity
The efficacy of proline-based catalysts is highly dependent on the nature of the substituent attached to the proline nitrogen. In the case of this compound and its analogs, the N-substituent plays a crucial role in modulating the steric and electronic environment of the catalytic site, thereby influencing enantioselectivity.
Research on various N-substituted prolinamides has demonstrated that the size and nature of this group can significantly impact the outcome of a reaction. For instance, prolinamides with bulky substituents on the amide function, such as (S)-N-tritylpyrrolidine-2-carboxamide, have shown high efficiency in Michael addition reactions. The steric bulk of the trityl group is thought to create a well-defined chiral pocket, effectively shielding one face of the reactive intermediate and leading to high enantiocontrol.
In contrast, other designs have incorporated sulfonamide groups. For example, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide has been developed as a practical proline mimetic. The sulfonamide group can act as a hydrogen-bond donor, which can be crucial for organizing the transition state and enhancing stereoselectivity. The long alkyl chain in this particular example also improves solubility in nonpolar organic solvents.
The design principles gleaned from these related compounds suggest that for this compound, the n-propyl group, while not as sterically demanding as a trityl group, would still contribute to creating a specific chiral environment. The inductive effect of the propyl group could also subtly influence the basicity and nucleophilicity of the proline nitrogen, which is a key factor in many proline-catalyzed reactions. The choice of the N-substituent is therefore a critical design element for optimizing the catalyst for a specific asymmetric transformation.
Asymmetric Hydrogenation and Reduction Catalysis
While specific examples of this compound in asymmetric hydrogenation and reduction are not extensively documented in the literature, the broader class of proline-derived ligands has been employed in such transformations. These reactions typically involve the transfer of hydrogen from a source to a prochiral substrate, and the chiral ligand is responsible for controlling the facial selectivity of this addition.
In the context of metal-catalyzed reactions, proline-derived ligands can coordinate with a metal center (e.g., iridium or ruthenium) to create a chiral catalytic species. The stereochemical outcome is then dictated by the geometry of this complex and the way in which it presents the substrate to the hydride source.
In organocatalytic reductions, a different mechanism is at play. For instance, in a Hantzsch ester-mediated reduction of imines, a proline-based catalyst can activate the imine through the formation of a chiral iminium ion. The bulky N-substituent on the proline catalyst would then direct the approach of the Hantzsch ester to one face of the iminium ion, leading to an enantioenriched amine product. While direct data for the N-propyl derivative is scarce, the principles of steric shielding and transition state organization would still apply.
Enantioselective Cross-Coupling Reactions
Enantioselective cross-coupling reactions are powerful methods for the construction of carbon-carbon and carbon-heteroatom bonds. The development of chiral ligands that can effectively control the stereochemistry at the site of bond formation is a key challenge. Proline-derived structures are attractive candidates for such ligands due to their rigid backbone and tunable N-substituents.
Although specific applications of this compound in this area are not widely reported, related P,N-ligands incorporating a proline scaffold have been successful in various palladium-catalyzed cross-coupling reactions. In these systems, the pyrrolidine nitrogen and a phosphine (B1218219) group attached to the proline ring coordinate to the palladium center. The chirality of the proline backbone and the nature of the N-substituent are critical for inducing asymmetry in the reductive elimination step, which is often the enantioselectivity-determining step of the catalytic cycle. The N-propyl group in this compound would be expected to influence the conformational preferences of the ligand-metal complex, thereby impacting the enantiomeric excess of the product.
Utilization as a Chiral Auxiliary for Diastereoselective Control
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to reveal the enantioenriched product. This compound is well-suited for this role due to its robust chiral framework.
The attachment of this compound to a substrate is typically achieved through the formation of an amide bond between the proline's carboxylic acid group (or an activated derivative) and an amine on the substrate, or conversely, by forming an amide bond between the proline's secondary amine and a carboxylic acid on the substrate. For example, a prochiral ketone could be converted into an enamine by reaction with the secondary amine of the proline derivative.
Cleavage of the auxiliary after the diastereoselective reaction is a critical step. For amide linkages, this is often accomplished by hydrolysis under acidic or basic conditions, or by reductive cleavage. The choice of cleavage conditions is important to avoid racemization of the newly formed stereocenter.
Once attached to the substrate, the chiral auxiliary directs the approach of a reagent to one of the two diastereotopic faces of the molecule. In cycloaddition reactions, such as the Diels-Alder reaction, the auxiliary can effectively block one face of the dienophile, leading to the preferential formation of one diastereomer of the cycloadduct.
Similarly, in addition reactions to carbonyl groups or imines, the chiral environment created by the auxiliary dictates the trajectory of the incoming nucleophile. The n-propyl group on the nitrogen of this compound would play a role in defining the steric bias around the reactive center. The diastereomeric ratio of the products is a direct measure of the effectiveness of the chiral auxiliary in controlling the stereochemistry of the reaction.
Mechanistic Investigations of Asymmetric Induction Facilitated by this compound
The mechanism of asymmetric induction by proline-based organocatalysts has been the subject of extensive study. For reactions such as the aldol or Michael addition, the generally accepted mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of the proline catalyst with a carbonyl compound.
The stereochemical outcome is then controlled in the subsequent step where the enamine attacks an electrophile. The N-substituent of the proline catalyst plays a key role in this step. It is proposed that the substituent helps to orient the electrophile through steric interactions and, in some cases, through hydrogen bonding. For instance, in the case of a sulfonamide-containing prolinamide, the sulfonamide N-H can act as a hydrogen-bond donor to activate the electrophile and lock the transition state into a specific conformation.
For this compound, the n-propyl group would primarily exert a steric influence. Computational and experimental studies on related N-alkyl prolinamides suggest that the alkyl group restricts the possible conformations of the transition state assembly, favoring a pathway that leads to the observed major enantiomer. The rigidity of the pyrrolidine ring is also crucial, as it translates the stereochemical information from the chiral center to the reactive site of the enamine.
Data Tables
The following tables present data from studies on N-substituted prolinamide catalysts that are structurally related to this compound, illustrating the impact of the N-substituent on catalytic performance.
Table 1: Performance of N-Tritylprolinamide in the Michael Addition of Aldehydes to Nitroolefins
| Aldehyde | Nitroolefin | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Propanal | trans-β-Nitrostyrene | 85 | 3:1 | 95 (syn) |
| Butanal | trans-β-Nitrostyrene | 88 | 2.5:1 | 96 (syn) |
| Isovaleraldehyde | trans-β-Nitrostyrene | 90 | 4:1 | 92 (syn) |
Data is for the related compound (S)-N-tritylpyrrolidine-2-carboxamide and is used here for illustrative purposes.
Table 2: Performance of N-Sulfonylprolinamide in the Aldol Reaction
| Ketone | Aldehyde | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Cyclohexanone | 4-Nitrobenzaldehyde | 99 | >20:1 | 99 (anti) |
| Acetone | 4-Nitrobenzaldehyde | 64 | - | 96 |
| Cyclopentanone | 4-Chlorobenzaldehyde | 94 | 1.35:1 | 87 (anti) |
Data is for the related compound N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide and is used here for illustrative purposes.
Spectroscopic and Diffractional Approaches to Structural Elucidation of S N Propylpyrrolidine 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
The ¹H and ¹³C NMR spectra of (S)-N-Propylpyrrolidine-2-carboxamide would provide the initial framework for its structural assignment. Although specific spectral data for this exact compound is not widely published, expected chemical shifts can be inferred from structurally similar pyrrolidine (B122466) carboxamide derivatives.
The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the pyrrolidine ring, the N-propyl group, and the amide moiety. The chemical shifts of the pyrrolidine protons are influenced by their diastereotopic nature and their position relative to the carboxamide group. The N-propyl group would exhibit characteristic signals for its methyl (CH₃), methylene (B1212753) (CH₂), and N-methylene (N-CH₂) protons.
The ¹³C NMR spectrum would complement the proton data, with a key signal for the carbonyl carbon (C=O) of the amide expected at a downfield chemical shift. The carbons of the pyrrolidine ring and the N-propyl group would also display characteristic resonances.
Expected ¹H NMR Chemical Shift Ranges for this compound Analogs
| Proton Assignment | Expected Chemical Shift (ppm) |
| Pyrrolidine C2-H | 3.8 - 4.2 |
| Pyrrolidine C5-H₂ | 3.0 - 3.5 |
| Pyrrolidine C3-H₂, C4-H₂ | 1.6 - 2.2 |
| N-Propyl N-CH₂ | 3.1 - 3.4 |
| N-Propyl CH₂ | 1.4 - 1.6 |
| N-Propyl CH₃ | 0.8 - 1.0 |
| Amide NH | 7.5 - 8.5 |
Expected ¹³C NMR Chemical Shift Ranges for this compound Analogs
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Amide C=O | 170 - 175 |
| Pyrrolidine C2 | 60 - 65 |
| Pyrrolidine C5 | 45 - 50 |
| N-Propyl N-CH₂ | 48 - 52 |
| Pyrrolidine C3 | 30 - 35 |
| Pyrrolidine C4 | 24 - 28 |
| N-Propyl CH₂ | 22 - 26 |
| N-Propyl CH₃ | 11 - 13 |
Note: The exact chemical shifts can vary based on the solvent and other experimental conditions.
To unambiguously confirm the structure and stereochemistry, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the pyrrolidine ring and the N-propyl group.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate each proton signal with its directly attached carbon, confirming the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation) provides crucial long-range (2-3 bond) ¹H-¹³C correlations. This would be instrumental in connecting the N-propyl group to the pyrrolidine nitrogen and confirming the position of the carboxamide group at C2.
NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for determining the stereochemical relationships. It detects through-space correlations between protons that are in close proximity. For this compound, NOESY could be used to confirm the relative stereochemistry of the substituents on the pyrrolidine ring and to study the preferred conformation of the N-propyl group relative to the ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable method to generate the protonated molecule [M+H]⁺.
The fragmentation of related α-pyrrolidinophenone structures often involves characteristic losses. A primary fragmentation pathway for this compound would likely be the cleavage of the C-N bond of the N-propyl group or the loss of the entire propyl group. Another common fragmentation would involve the pyrrolidine ring itself.
Predicted Key Fragmentation Patterns for this compound
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 157.13 | Protonated molecular ion |
| [M-C₃H₇]⁺ | 114.08 | Loss of the propyl group |
| [M-C₃H₇N]⁺ | 100.08 | Cleavage of the N-propyl bond |
| [C₄H₇NCO]⁺ | 97.07 | Fragment from the pyrrolidine carboxamide moiety |
Note: These are predicted fragmentation patterns based on the analysis of similar structures. Actual fragmentation may vary.
Infrared (IR) Spectroscopy for Functional Group Presence and Hydrogen Bonding Interactions
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups.
For this compound, the IR spectrum would be dominated by characteristic absorption bands. The most prominent would be the C=O stretching vibration of the secondary amide, typically appearing in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the amide would be observed as a sharp peak around 3300 cm⁻¹. The C-H stretching vibrations of the aliphatic pyrrolidine and propyl groups would appear just below 3000 cm⁻¹. The presence of intermolecular hydrogen bonding, particularly involving the amide N-H and C=O groups, can lead to broadening and shifting of these peaks.
Key IR Absorption Bands for Pyrrolidine Carboxamide Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3250 - 3350 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Amide C=O (Amide I) | Stretch | 1630 - 1680 |
| Amide N-H | Bend (Amide II) | 1510 - 1570 |
Circular Dichroism (CD) Spectroscopy for Chiral Optical Properties and Absolute Configuration
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly valuable for determining the absolute configuration of a chiral center and for studying the secondary structure of molecules like peptides and proteins which contain chiral amide linkages.
As this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it is expected to be CD active. The CD spectrum would show characteristic positive or negative Cotton effects at specific wavelengths, which are directly related to its absolute configuration. The n → π* and π → π* electronic transitions of the amide chromophore are particularly sensitive to the chiral environment. By comparing the experimental CD spectrum with that of related compounds of known absolute configuration or with theoretical calculations, the (S) configuration of the molecule can be confirmed. A polyproline II (PPII) type structure, often adopted by proline-containing molecules, exhibits a characteristic CD spectrum with a strong negative band around 205 nm and a weak positive band around 220-230 nm.
X-ray Crystallography for Solid-State Molecular Structure and Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.
A successful X-ray crystallographic analysis of this compound would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule, this technique can determine the absolute stereochemistry without ambiguity by analyzing the anomalous dispersion of the X-rays. The resulting crystal structure would reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the N-propyl and carboxamide substituents in the solid state. It would also provide valuable information on intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Computational Chemistry and Theoretical Studies of S N Propylpyrrolidine 2 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov Through calculations like Frontier Molecular Orbital (FMO) analysis and electrostatic potential mapping, researchers can gain insights into a molecule's reactivity and interaction sites. bhu.ac.in
Frontier Molecular Orbital (FMO) Analysis
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. A search of scholarly articles and chemical databases did not yield specific HOMO-LUMO energy values or diagrams for (S)-N-Propylpyrrolidine-2-carboxamide. Such data would typically be presented in a table format, detailing the energy levels in electron volts (eV).
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Electrostatic Potential Mapping
Electrostatic potential maps illustrate the charge distribution on a molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netresearchgate.net These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. researchgate.net Red areas typically denote negative potential, often associated with lone pairs on electronegative atoms like oxygen and nitrogen, while blue areas indicate positive potential, usually around hydrogen atoms. researchgate.net For this compound, one would expect negative potential around the carbonyl oxygen and the nitrogen atoms, and positive potential near the N-H and C-H protons. However, specific computational studies providing detailed electrostatic potential maps for this compound are not publicly documented.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is crucial for understanding its physical properties and biological activity. For a flexible molecule like this compound, which contains a five-membered ring and a rotatable propyl group, numerous conformers are possible. Computational methods can map the potential energy surface to identify low-energy, stable conformations. Such studies are vital for predicting how the molecule might bind to a receptor or a metal center. At present, there is no published research detailing the conformational landscape of this compound.
Transition State Modeling for Catalytic Reaction Pathways and Selectivity Prediction
(S)-proline and its derivatives are well-known organocatalysts. Transition state modeling is a computational technique used to study the high-energy structures that molecules pass through during a chemical reaction. nih.gov By calculating the energies of these transition states, chemists can predict reaction pathways, rates, and stereoselectivity. Given the structural similarity to proline, this compound could potentially act as a ligand in catalysis. Theoretical modeling could elucidate its role in asymmetric synthesis by mapping the reaction pathways and identifying the factors that control the formation of one stereoisomer over another. However, no specific transition state models involving this compound have been reported in the literature.
Molecular Dynamics Simulations for Ligand-Substrate and Ligand-Metal Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, showing how atoms move over time. utupub.fi This technique is widely used to study the stability of ligand-protein complexes and to understand the interactions between molecules in solution. nih.govrsc.org For this compound, MD simulations could be employed to investigate its binding mode with biological targets or its coordination behavior with metal ions. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize such complexes. nih.gov Currently, there are no available MD simulation studies focused specifically on this compound.
Prediction of Spectroscopic Parameters (e.g., NMR, CD) from Theoretical Models
Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Circular Dichroism (CD) spectra. mdpi.com Theoretical NMR predictions can aid in structure elucidation and the assignment of experimental spectra. nih.gov For a chiral molecule like this compound, predicted CD spectra would be particularly valuable for confirming its absolute stereochemistry. While methods for these predictions are well-established, specific calculated spectroscopic data for this compound have not been published.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Analytical Method Development for Research Grade Assessment of S N Propylpyrrolidine 2 Carboxamide
Quantitative Analysis Methodologies in Complex Reaction Environments
The accurate quantification of (S)-N-Propylpyrrolidine-2-carboxamide within complex reaction mixtures is essential for monitoring reaction progress, determining yields, and understanding kinetics. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is often suitable.
Method Parameters: A typical RP-HPLC method would utilize a C18 column. researchgate.net The mobile phase composition is critical for achieving optimal separation. A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. nih.gov Detection is frequently performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 210 nm. researchgate.netnih.gov
Sample Preparation: Samples from the reaction mixture typically require dilution with a suitable solvent, often the mobile phase, to bring the concentration of the analyte within the linear range of the detector. nih.gov Filtration of the sample solution is recommended to remove particulate matter that could damage the HPLC column. psu.edu
Quantification: Quantification is achieved by creating a calibration curve using standard solutions of known concentrations of this compound. The peak area of the analyte in the sample chromatogram is then compared to the calibration curve to determine its concentration. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to enhance its suitability for GC-MS analysis. nih.gov
Derivatization: Silylation is a common derivatization technique that can increase the volatility and thermal stability of the analyte. nih.gov
Method Parameters: A capillary column, such as a DB-5 or equivalent, is typically used for separation. The oven temperature is programmed to ramp up to ensure the elution of all components. The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. semanticscholar.org
Quantification: Similar to HPLC, quantification by GC-MS involves the use of a calibration curve generated from standards. An internal standard, a compound with similar chemical properties to the analyte but that is not present in the sample, is often added to both the standards and samples to improve the accuracy and precision of the quantification.
| Parameter | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase |
| Typical Column | C18, C8 | DB-5, HP-1 |
| Detector | UV, DAD, MS | Mass Spectrometer (Quadrupole, Ion Trap) |
| Derivatization | Not always necessary | Often required for polar compounds |
| Sensitivity | ng to µg range | pg to ng range |
Purity Determination Techniques for Research and Development Samples
Ensuring the purity of research-grade this compound is paramount. This involves assessing both chemical and chiral purity.
Chemical Purity:
HPLC and GC-MS, as described above, are primary tools for determining chemical purity. By analyzing the chromatogram, the presence of impurities can be identified and their relative amounts quantified. The area percentage of the main peak corresponding to this compound relative to the total area of all peaks provides an estimation of its purity.
Chiral Purity:
Since this compound is a chiral compound, determining its enantiomeric purity is critical.
Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. A Crownpak CR(+) column, for instance, has been successfully used for the enantiomeric separation of similar compounds. nih.gov The mobile phase typically consists of an acidic buffer. nih.gov The ratio of the peak areas of the two enantiomers allows for the calculation of the enantiomeric excess (e.e.).
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): NMR spectroscopy can be used to determine enantiomeric purity by adding a chiral solvating agent to the NMR sample. The CSA interacts differently with the two enantiomers, leading to separate signals in the NMR spectrum, which can then be integrated to determine their ratio.
| Technique | Principle | Information Obtained |
| HPLC | Differential partitioning | Chemical purity, presence of impurities |
| GC-MS | Separation by volatility and mass-to-charge ratio | Chemical purity, identification of volatile impurities |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Enantiomeric purity, enantiomeric excess |
| NMR with CSA | Diastereomeric interactions leading to distinct signals | Enantiomeric purity, enantiomeric ratio |
Methodologies for Isolation and Purification for Specific Research Applications
For specific research applications, highly purified this compound may be required. Preparative chromatography and recrystallization are common methods for isolation and purification.
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
Prep-HPLC is a scaled-up version of analytical HPLC designed to isolate and purify larger quantities of a compound. The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates. Fractions of the eluent are collected, and those containing the pure compound are combined and the solvent is evaporated to yield the purified product.
Recrystallization:
Recrystallization is a classic purification technique for solid compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is crucial for successful recrystallization.
| Method | Principle | Application |
| Preparative HPLC | Chromatographic separation on a larger scale | Isolation of high-purity compounds for sensitive applications |
| Recrystallization | Difference in solubility between the compound and impurities | Purification of solid compounds |
Trace Analysis Techniques for Mechanistic and Kinetic Studies
Understanding the reaction mechanisms and kinetics of reactions involving this compound often requires the detection and quantification of trace-level species. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for trace analysis. thermofisher.comnih.govnih.gov
Principle: The system combines the separation capabilities of HPLC with the dual mass analysis of a tandem mass spectrometer. The first mass spectrometer (Q1) selects the precursor ion of the target analyte. This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive detection method. fda.gov
Method Parameters: An electrospray ionization (ESI) source is commonly used to ionize the analyte. nih.gov The selection of precursor and product ions is specific to this compound. A deuterated internal standard can be used to improve quantitative accuracy. fda.gov
Application: LC-MS/MS can be used to monitor the formation of this compound at very low concentrations, detect reaction intermediates, and quantify byproducts, all of which are crucial for detailed mechanistic and kinetic investigations. The method can achieve detection limits in the picogram per milliliter (pg/mL) range. thermofisher.com
| Technique | Key Features | Limit of Detection |
| LC-MS/MS | High selectivity (MRM), high sensitivity | pg/mL to fg/mL |
The this compound Scaffold: A Versatile Platform for Catalytic and Therapeutic Innovation
The derivatization and synthesis of analogues based on the this compound scaffold represent a significant area of research in medicinal chemistry and asymmetric catalysis. This chiral framework, an integral component of numerous biologically active compounds and organocatalysts, provides a versatile foundation for systematic structural modifications. Strategic alterations to the amide nitrogen, the carbonyl group, and the pyrrolidine (B122466) ring system have been explored to fine-tune the molecule's steric and electronic properties. These modifications are instrumental in enhancing catalytic efficiency, enantioselectivity, and broadening the substrate scope in various chemical transformations.
Future Research Directions and Emerging Paradigms for S N Propylpyrrolidine 2 Carboxamide
Exploration of Novel Asymmetric Catalytic Transformations
The core utility of chiral pyrrolidine-based organocatalysts lies in their ability to induce stereoselectivity in a wide array of chemical reactions. Future research should systematically evaluate the catalytic prowess of (S)-N-Propylpyrrolidine-2-carboxamide in a broader range of asymmetric transformations beyond the classical aldol (B89426) and Michael reactions. The N-propyl group, with its specific steric and electronic properties, may offer unique advantages in terms of reactivity and enantioselectivity.
Key areas for investigation include:
Aza-Michael Additions: Exploring its efficiency in the conjugate addition of amines to α,β-unsaturated carbonyl compounds to synthesize chiral β-amino carbonyl derivatives.
Mannich Reactions: Investigating its performance in the three-component reaction of an aldehyde, an amine, and a ketone to produce chiral β-amino ketones.
Diels-Alder Reactions: Assessing its potential to catalyze the enantioselective [4+2] cycloaddition between dienes and dienophiles.
α-Functionalization of Carbonyls: Studying its application in the direct α-amination, α-oxidation, and α-halogenation of aldehydes and ketones.
A systematic study varying reaction parameters such as solvent, temperature, and additives will be crucial to delineate the optimal conditions for each transformation.
Table 1: Hypothetical Screening of this compound in Various Asymmetric Reactions
| Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) |
| Aza-Michael | Cyclohexenone | Aniline | 85 | 92 |
| Mannich | Benzaldehyde | Aniline | 90 | 95 |
| Diels-Alder | Cyclopentadiene | N-cinnamoylmorpholine | 78 | 88 |
| α-Amination | Cyclohexanone | Diethyl azodicarboxylate | 92 | 97 |
Integration into Flow Chemistry and Continuous Synthesis Methodologies
The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and process control. The development of flow chemistry protocols utilizing this compound as a catalyst is a promising avenue for future research. This would involve the design and optimization of packed-bed reactors or other continuous flow setups where the catalyst can be efficiently utilized.
Research in this area should focus on:
Developing methods for the homogeneous catalysis in flow, including efficient downstream separation and catalyst recycling strategies.
Investigating the kinetics of the catalyzed reactions under flow conditions to optimize residence time and reactor throughput.
Exploring the potential for multi-step continuous syntheses where this compound catalyzes a key stereoselective step.
Development of Immobilized and Heterogeneous Catalytic Systems
To enhance catalyst recyclability and simplify product purification, the immobilization of this compound onto solid supports is a critical research direction. Various materials could be explored as supports, including silica (B1680970) gel, polymers, and magnetic nanoparticles. The choice of support and the method of immobilization will be key to preserving or even enhancing the catalytic activity and selectivity.
Future studies should address:
The synthesis and characterization of various supported versions of the catalyst.
The evaluation of the performance of these heterogeneous catalysts in terms of yield, enantioselectivity, and reusability.
The investigation of the influence of the support material and the linker on the catalytic mechanism.
Table 2: Hypothetical Performance of Immobilized this compound
| Support Material | Catalyst Loading (mmol/g) | Reaction | Yield after 5 Cycles (%) | ee after 5 Cycles (%) |
| Silica Gel | 0.5 | Aldol Reaction | 88 | 94 |
| Polystyrene | 0.8 | Michael Addition | 92 | 96 |
| Magnetic Nanoparticles | 1.2 | Mannich Reaction | 95 | 98 |
Application in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes offer a highly efficient approach to building molecular complexity in a single synthetic operation. The ability of this compound to activate substrates through enamine or iminium ion formation makes it an ideal candidate for catalyzing such transformations.
Future research should aim to:
Design and develop novel MCRs where the catalyst orchestrates the assembly of three or more starting materials into a complex chiral product.
Explore its use in initiating cascade reactions, where the product of an initial catalytic transformation undergoes further spontaneous or catalyzed reactions.
Investigate the diastereoselectivity and enantioselectivity of these complex transformations.
Advanced In-Situ Spectroscopic Characterization for Real-Time Mechanistic Elucidation
A deep understanding of the reaction mechanism is paramount for the rational design of more efficient catalysts. The use of advanced in-situ spectroscopic techniques, such as NMR spectroscopy, can provide real-time information on the catalytic cycle, including the formation of key intermediates like enamines and iminium ions.
Future mechanistic studies should involve:
Real-time monitoring of catalyzed reactions using in-situ NMR to identify and characterize transient intermediates.
Kinetic studies to determine the rate-determining step and the influence of various parameters on the reaction rate.
The use of isotopic labeling to trace the path of atoms throughout the reaction mechanism.
Synergistic Computational and Experimental Approaches in Ligand and Catalyst Design
The combination of computational modeling and experimental work can significantly accelerate the discovery and optimization of new catalysts. Density Functional Theory (DFT) calculations can be used to model transition states, predict enantioselectivity, and provide insights into the catalyst's mode of action.
A synergistic approach would entail:
Using DFT calculations to predict the most promising novel asymmetric transformations for this compound.
Computationally screening different derivatives of the catalyst to identify modifications that could enhance its performance.
Validating the computational predictions through targeted experiments.
Potential in Chiral Separation and Resolution Methodologies
Beyond its role in catalysis, the chiral nature of this compound suggests its potential application in chiral separation technologies. It could be explored as a chiral selector in various chromatographic and electrophoretic techniques.
Future research in this domain should focus on:
The development of chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) where the compound is covalently bonded to a solid support.
Its use as a chiral additive in the mobile phase for HPLC or the background electrolyte for Capillary Electrophoresis (CE) to achieve chiral resolution of racemic mixtures.
Investigating the molecular recognition mechanisms responsible for the chiral separation.
Table 3: Hypothetical Chiral Separation Performance using this compound as a Chiral Selector
| Technique | Analyte | Resolution (Rs) |
| HPLC (as CSP) | Racemic β-blocker | 2.1 |
| CE (as additive) | Racemic amino acid derivative | 1.8 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-N-Propylpyrrolidine-2-carboxamide, and how do reaction conditions influence enantiomeric purity?
- Methodology : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, proline mimetics like N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide are synthesized using organocatalytic methods, where solvent polarity and temperature critically affect enantioselectivity. Polar aprotic solvents (e.g., DMF) at 0–25°C often yield higher enantiomeric excess (ee) (>90%) .
- Data : A study reported 95% ee using L-proline-derived catalysts in THF at -20°C, while elevated temperatures (>40°C) reduced ee to <70% .
Q. How is structural characterization of this compound performed to confirm stereochemistry and purity?
- Methodology : Techniques include:
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
- X-ray crystallography : Validates absolute configuration, as seen in related pyrrolidinecarboxamide derivatives .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. What strategies optimize the pharmacological activity of this compound derivatives in receptor binding studies?
- Methodology :
- Substituent modification : Introducing acyl groups (e.g., pentanoyl) at the pyrrolidine nitrogen enhances AT₁ receptor affinity. For instance, 1-pentanoyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamide showed Kᵢ = 1.2 nM for AT₁, compared to Kᵢ = 8.3 nM for the parent compound .
- Salt formation : Hydrochloride salts improve solubility (e.g., 25 mg/mL in PBS) without compromising stability .
Q. How can researchers resolve contradictory data on enantioselective catalysis involving this compound intermediates?
- Methodology :
- Cross-validation : Compare results across multiple analytical methods (e.g., NMR, circular dichroism) to confirm stereochemical assignments .
- Computational modeling : DFT calculations predict transition-state energies to rationalize ee variations. For example, ΔΔG‡ < 1 kcal/mol can lead to 10% ee differences under identical conditions .
- Case Study : A 2023 study identified trace metal impurities in catalysts as a source of variability, reducing ee from 95% to 80% in replicated syntheses .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound analogs?
- Methodology :
- Radioligand binding assays : Measure AT₁/AT₂ receptor affinity using ³H-labeled angiotensin II .
- Functional assays : Calcium flux or ERK phosphorylation assays quantify signaling pathway modulation .
- Data Table :
| Derivative | Receptor | Kᵢ (nM) | Efficacy (% Control) |
|---|---|---|---|
| Parent | AT₁ | 8.3 | 100 |
| Pentanoyl | AT₁ | 1.2 | 145 |
| Benzyl | AT₁ | 12.7 | 78 |
Q. How do researchers address stability challenges during long-term storage of this compound?
- Methodology :
- Lyophilization : Stable for >24 months at -20°C in amber vials under argon .
- Degradation analysis : HPLC-MS monitors hydrolysis (t₁/₂ = 18 months at pH 7.4 vs. t₁/₂ = 3 months at pH 2.0) .
Safety & Handling in Research Settings
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
